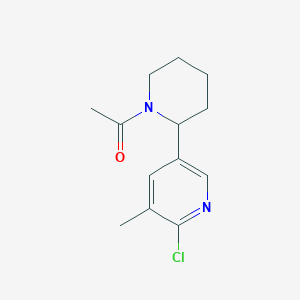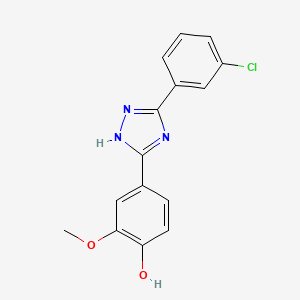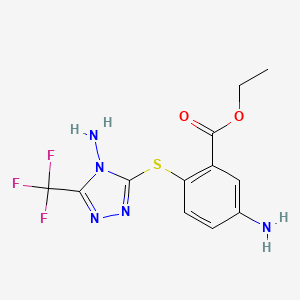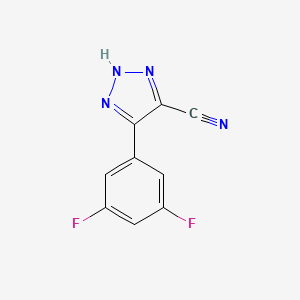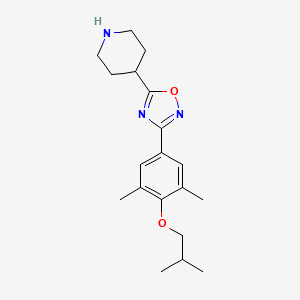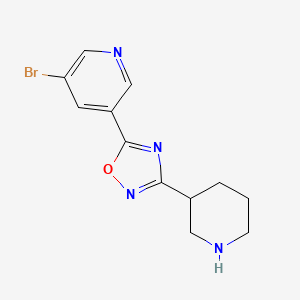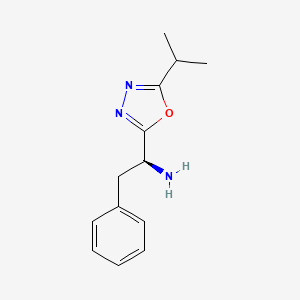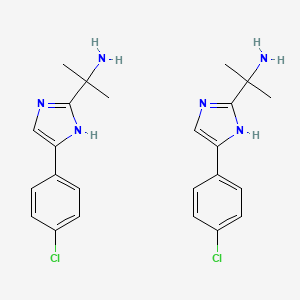
2-(5-(4-Chlorophenyl)-1H-imidazol-2-yl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(4-Chlorophenyl)-1H-imidazol-2-yl)propan-2-amine is a chemical compound that features an imidazole ring substituted with a chlorophenyl group and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-Chlorophenyl)-1H-imidazol-2-yl)propan-2-amine typically involves the formation of the imidazole ring followed by the introduction of the chlorophenyl and amine groups. Common synthetic strategies include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the imidazole ring.
Multicomponent Reactions: These reactions allow for the simultaneous formation of multiple bonds, leading to the construction of the imidazole ring in a single step.
Oxidative Coupling: This method involves the coupling of precursors under oxidative conditions to form the imidazole ring.
Tandem Reactions: These reactions involve multiple steps that occur in a single reaction vessel, leading to the formation of the imidazole ring and subsequent substitution with the chlorophenyl and amine groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-(4-Chlorophenyl)-1H-imidazol-2-yl)propan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions where the chlorophenyl group or the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides, amines, or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
2-(5-(4-Chlorophenyl)-1H-imidazol-2-yl)propan-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
Para-Chloroamphetamine (PCA): A substituted amphetamine with similar structural features but different biological activities.
4-Chlorophenyl-2-propanamine: A related compound with a similar core structure but lacking the imidazole ring.
Imidazopyridine Derivatives: Compounds with similar imidazole-based structures but different substituents and properties.
Uniqueness
2-(5-(4-Chlorophenyl)-1H-imidazol-2-yl)propan-2-amine is unique due to its specific combination of the imidazole ring, chlorophenyl group, and amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C24H28Cl2N6 |
|---|---|
Peso molecular |
471.4 g/mol |
Nombre IUPAC |
2-[5-(4-chlorophenyl)-1H-imidazol-2-yl]propan-2-amine |
InChI |
InChI=1S/2C12H14ClN3/c2*1-12(2,14)11-15-7-10(16-11)8-3-5-9(13)6-4-8/h2*3-7H,14H2,1-2H3,(H,15,16) |
Clave InChI |
MGFBKWHRPKGYLU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=NC=C(N1)C2=CC=C(C=C2)Cl)N.CC(C)(C1=NC=C(N1)C2=CC=C(C=C2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethyl-6-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11804951.png)
![2-Cyclohexyl-2-(2-(4-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)ethanol](/img/structure/B11804952.png)
